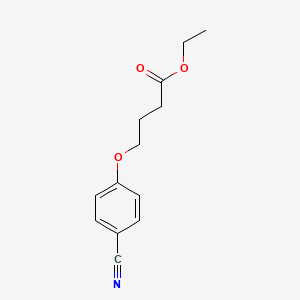

Ethyl 4-(4-cyanophenoxy)butanoate

Description

Significance of Phenoxy- and Nitrile-Containing Esters in Contemporary Chemical Research

Phenoxy- and nitrile-containing esters are prized for the unique combination of chemical reactivity and physical properties they impart to a molecule. The aryloxy group, a structural motif where an aromatic ring is connected to the rest of the molecule through an oxygen atom, can confer thermal stability, and its electronic properties can be readily tuned through substitution on the aromatic ring. ncert.nic.in The cyano (nitrile) group, with its strong electron-withdrawing nature and linear geometry, is a powerful functional group for modulating a molecule's polarity, reactivity, and intermolecular interactions. rsc.org The presence of both moieties within an ester scaffold creates a molecule with a rich and diverse chemical character, enabling a wide range of chemical transformations and applications. nih.govnih.gov For instance, these compounds are pivotal in the synthesis of liquid crystals, polymers with specialized optical properties, and as key intermediates in the synthesis of biologically active compounds. rsc.orgrsc.org

Strategic Importance of Butanoate Esters as Versatile Synthons

Butanoate esters, also known as butyrate (B1204436) esters, are esters of butanoic acid. They are frequently employed as synthons, or synthetic building blocks, in organic chemistry due to their ready availability and versatile reactivity. wikipedia.orgatamanchemicals.com The four-carbon chain of the butanoate moiety provides a flexible spacer that can be modified through various chemical reactions. The ester functionality itself can undergo a range of transformations, including hydrolysis, transesterification, and reduction, providing access to a variety of other functional groups. libretexts.orgyoutube.com This versatility makes butanoate esters valuable starting materials for the synthesis of more complex molecules. scribd.com

Scope and Objectives of Academic Research on Ethyl 4-(4-cyanophenoxy)butanoate

Academic research on this compound has primarily focused on its synthesis and its potential applications, particularly in the field of material science. The molecule's structure, which combines a rigid cyanophenoxy group with a flexible ethyl butanoate chain, makes it an interesting candidate for the synthesis of liquid crystals and other advanced materials. Research objectives often include the development of efficient synthetic routes to this compound and the characterization of its physical and chemical properties.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-cyanophenoxy)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-16-13(15)4-3-9-17-12-7-5-11(10-14)6-8-12/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAGCIKXGLLXSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Properties of Ethyl 4 4 Cyanophenoxy Butanoate

The synthesis of Ethyl 4-(4-cyanophenoxy)butanoate typically involves the reaction of 4-cyanophenol with an ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate, in the presence of a base. This reaction, a Williamson ether synthesis, forms the ether linkage between the phenolic oxygen and the butanoate chain.

Table 1: Physical and Chemical Properties of this compound nih.govbiosynth.com

| Property | Value |

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.26 g/mol |

| CAS Number | 147866-81-7 |

| IUPAC Name | This compound |

| Synonyms | Ethyl 4-(4-cyano-phenoxy)butanoate, 4-(4-Cyanophenoxy)butanoic acid ethyl ester |

| SMILES | CCOC(=O)CCCOC1=CC=C(C=C1)C#N |

| InChI | InChI=1S/C13H15NO3/c1-2-16-13(15)4-3-9-17-12-7-5-11(10-14)6-8-12/h5-8H,2-4,9H2,1H3 |

| InChIKey | LQAGCIKXGLLXSO-UHFFFAOYSA-N |

Mechanistic Investigations of Chemical Transformations Involving Ethyl 4 4 Cyanophenoxy Butanoate

Nucleophilic Reactivity at Ester and Nitrile Centers

The presence of both an ester and a nitrile functional group in Ethyl 4-(4-cyanophenoxy)butanoate provides two primary sites for nucleophilic attack. The reactivity at each center is governed by the nature of the nucleophile, the reaction conditions, and the electronic properties of the molecule.

The ester group, specifically the carbonyl carbon, is an electrophilic center susceptible to attack by a wide range of nucleophiles. This can lead to classic ester reactions such as hydrolysis, transesterification, and amidation. For instance, hydrolysis under basic conditions would proceed via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. Similarly, reaction with an alcohol in the presence of an acid or base catalyst would result in a different ester, while reaction with an amine would yield an amide.

The nitrile group also presents an electrophilic carbon atom that can be attacked by strong nucleophiles. For example, Grignard reagents or organolithium compounds can add to the nitrile carbon, leading to the formation of an imine intermediate, which can then be hydrolyzed to a ketone. The cyano group can also undergo hydrolysis, typically under more vigorous acidic or basic conditions than the ester, to yield a carboxylic acid or a primary amide, respectively. The relative reactivity of the ester versus the nitrile group towards a given nucleophile is a key consideration in synthetic planning.

| Functional Group | Type of Nucleophilic Reaction | Potential Products |

| Ester | Hydrolysis | 4-(4-cyanophenoxy)butanoic acid, Ethanol |

| Ester | Transesterification | Different alkyl 4-(4-cyanophenoxy)butanoate |

| Ester | Amidation | N-substituted 4-(4-cyanophenoxy)butanamide |

| Nitrile | Addition of Grignard Reagent | Ketone (after hydrolysis of imine intermediate) |

| Nitrile | Hydrolysis (acidic) | 4-(4-carboxyphenoxy)butanoic acid |

| Nitrile | Hydrolysis (basic) | 4-(4-carbamoylphenoxy)butanoic acid |

Electrophilic Activation and Substitution Pathways

The ether oxygen, being ortho, para-directing, would favor substitution at the positions adjacent to it and opposite to it on the ring. The cyano group, being meta-directing, would favor substitution at the positions meta to it. Given that the ether and cyano groups are para to each other, their directing effects are synergistic, strongly favoring substitution at the positions ortho to the phenoxy group (and meta to the cyano group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield primarily ethyl 4-(4-cyano-2-nitrophenoxy)butanoate and ethyl 4-(4-cyano-3-nitrophenoxy)butanoate, with the former likely being the major product due to the stronger activating effect of the ether oxygen.

Detailed Studies of Rearrangement Mechanisms, Including Transition State Analysis

The structure of this compound allows for the possibility of intramolecular rearrangement reactions, although specific studies on this compound are not widely documented in publicly available literature. However, analogous systems suggest potential pathways. For example, under certain conditions, a Fries-type rearrangement could theoretically occur, involving the migration of the butanoyl group from the ether oxygen to the aromatic ring. This reaction is typically catalyzed by Lewis or Brønsted acids and would lead to the formation of an acyl-substituted phenol.

Another potential rearrangement is the Claisen rearrangement, though this would require a different substrate structure (an allyl ether instead of a butyl ether). While not directly applicable to this compound, it highlights the types of rearrangements that can occur in related phenyl ethers.

Detailed mechanistic investigations of such rearrangements would involve computational studies to model the reaction pathways and identify the transition state structures. Transition state analysis would provide crucial information about the activation energy of the reaction, the geometry of the transition state, and the electronic factors that stabilize it. Such studies would be invaluable for understanding the feasibility of these rearrangements and for designing conditions to promote or suppress them.

Catalytic Effects on Reaction Selectivity and Rate Enhancement

Catalysis can play a critical role in controlling the selectivity and enhancing the rate of reactions involving this compound. Both the ester and nitrile groups can be activated by catalysts.

In nucleophilic reactions at the ester carbonyl, both acid and base catalysis are common. Acid catalysis proceeds by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by weak nucleophiles. Base catalysis, on the other hand, typically involves the deprotonation of the nucleophile, making it more potent.

For reactions involving the nitrile group, Lewis acids can be used to coordinate to the nitrogen atom, increasing the electrophilicity of the nitrile carbon and facilitating nucleophilic attack. This is a common strategy for promoting reactions such as the addition of organometallic reagents or for facilitating cycloaddition reactions.

In the context of electrophilic aromatic substitution, Lewis acids are essential for generating the electrophile in reactions like Friedel-Crafts alkylation and acylation. The choice of catalyst can also influence the regioselectivity of the substitution.

Furthermore, the development of selective catalysts could allow for the preferential reaction of one functional group over the other. For example, a catalyst that selectively binds to and activates the ester group could allow for its transformation while leaving the nitrile group intact, or vice versa. This type of selective catalysis is a major goal in modern organic synthesis.

| Reaction Type | Catalyst Type | Effect |

| Ester Hydrolysis/Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Rate enhancement |

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Generation of acylium ion electrophile |

| Nitrile Hydrolysis | Strong Acid or Base | Rate enhancement |

| Nucleophilic addition to nitrile | Lewis Acid (e.g., ZnCl₂) | Activation of the nitrile group |

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural analysis of Ethyl 4-(4-cyanophenoxy)butanoate, providing detailed insight into the hydrogen and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Data Analysis

The ¹H-NMR spectrum of this compound provides a precise map of the proton environments within the molecule. The signals observed in the spectrum correspond to the different sets of non-equivalent protons.

The ethyl group protons are observed as a characteristic triplet at approximately 1.25 ppm, integrating to three hydrogens, and a quartet at around 4.13 ppm, corresponding to the two methylene (B1212753) hydrogens. The triplet arises from the coupling of the methyl protons with the adjacent methylene protons, while the quartet results from the coupling of the methylene protons with the methyl protons.

The protons of the butanoate chain are also clearly resolved. The two protons on the carbon adjacent to the ester carbonyl group appear as a triplet at approximately 2.50 ppm. The two protons on the carbon adjacent to the phenoxy oxygen resonate as a triplet at around 4.08 ppm. The central two protons of the butanoate chain are observed as a multiplet in the region of 2.10-2.20 ppm.

The aromatic protons of the para-substituted benzene (B151609) ring give rise to two distinct doublets. The two protons closer to the ether linkage typically appear at approximately 6.98 ppm, while the two protons closer to the cyano group are shifted downfield to around 7.62 ppm due to the electron-withdrawing nature of the nitrile group.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -CH₂CH₃ |

| ~2.10-2.20 | Multiplet | 2H | -O-CH₂CH₂ CH₂- |

| ~2.50 | Triplet | 2H | -CH₂ -C(O)O- |

| ~4.08 | Triplet | 2H | -O-CH₂ -CH₂- |

| ~4.13 | Quartet | 2H | -O-CH₂ CH₃ |

| ~6.98 | Doublet | 2H | Ar-H (ortho to -O) |

| ~7.62 | Doublet | 2H | Ar-H (ortho to -CN) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data Analysis

The ¹³C-NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, a total of 11 distinct signals are expected, corresponding to the 13 carbon atoms in the molecule, with some overlap due to symmetry in the aromatic ring.

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 172.5 ppm. The carbons of the ethyl group are found at around 60.5 ppm for the methylene carbon and 14.2 ppm for the methyl carbon. The carbons of the butanoate chain appear at approximately 67.2 ppm for the carbon attached to the phenoxy oxygen, 30.3 ppm for the carbon adjacent to the carbonyl group, and 24.5 ppm for the central methylene carbon.

In the aromatic region, the carbon bearing the cyano group is observed around 104.5 ppm. The carbon attached to the ether oxygen appears at a significantly downfield chemical shift of about 162.1 ppm. The two aromatic carbons ortho to the ether linkage are found at approximately 115.3 ppm, while the two carbons ortho to the cyano group are at around 134.1 ppm. The cyano carbon itself resonates at approximately 119.0 ppm.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~14.2 | -CH₂C H₃ |

| ~24.5 | -O-CH₂C H₂CH₂- |

| ~30.3 | -C H₂-C(O)O- |

| ~60.5 | -O-C H₂CH₃ |

| ~67.2 | -O-C H₂-CH₂- |

| ~104.5 | Ar-C -CN |

| ~115.3 | Ar-C H (ortho to -O) |

| ~119.0 | -C N |

| ~134.1 | Ar-C H (ortho to -CN) |

| ~162.1 | Ar-C -O |

| ~172.5 | -C (O)O- |

Advanced NMR Techniques (e.g., DEPT) for Carbon Multiplicity Determination

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment for this compound would show positive signals for CH₃ and CH carbons and negative signals for CH₂ carbons. Quaternary carbons, such as the carbonyl carbon and the aromatic carbons attached to the cyano and ether groups, are not observed in a DEPT-135 spectrum. This technique confirms the assignments made in the standard ¹³C-NMR spectrum, for instance, by showing positive signals for the methyl carbon and the aromatic CH carbons, and negative signals for the methylene carbons of the ethyl and butanoate groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound reveals the presence of its key functional groups through characteristic absorption bands. researchgate.net

A strong absorption band is observed in the region of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. researchgate.net The presence of the nitrile group is confirmed by a sharp, medium-intensity absorption band around 2220-2230 cm⁻¹. researchgate.net

The aromatic nature of the compound is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether linkage are typically found in the 1250-1000 cm⁻¹ range. The aliphatic C-H stretching vibrations from the ethyl and butanoate chains are observed in the 2850-3000 cm⁻¹ region.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960 | Medium | Aliphatic C-H Stretch |

| ~2225 | Sharp, Medium | C≡N Stretch (Nitrile) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1605, ~1500 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | Aryl-O Stretch (Ether) |

| ~1170 | Strong | C-O Stretch (Ester) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an accurate determination of the molecular weight of this compound, confirming its elemental composition. The experimentally determined monoisotopic mass is found to be in close agreement with the calculated value for the molecular formula C₁₃H₁₅NO₃, which is 233.1052 g/mol . rsc.org

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for this molecule include the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a significant fragment ion. Cleavage of the butanoate chain and fragmentation of the aromatic ring can also be observed, providing a detailed fingerprint of the molecule's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. In a typical GC-MS analysis, a pure sample of the compound will exhibit a single major peak in the gas chromatogram. The retention time of this peak is characteristic of the compound under the specific chromatographic conditions used. The mass spectrum corresponding to this peak will match the fragmentation pattern determined by HRMS, confirming the identity of the eluted compound. This analysis is crucial for ensuring the quality and integrity of the synthesized compound.

Computational Chemistry and Theoretical Modelling Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting molecular geometries, vibrational frequencies, and various electronic properties. While specific, dedicated DFT studies on Ethyl 4-(4-cyanophenoxy)butanoate are not widely available in published literature, the principles of the methodology and expected outcomes can be described based on studies of analogous compounds. materialsciencejournal.orgnih.govresearchgate.net

The first step in a typical DFT analysis is the optimization of the molecule's geometry to find its most stable conformation (i.e., the structure with the lowest energy). materialsciencejournal.org This process involves calculating bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of this compound. The resulting optimized structure corresponds to a minimum on the potential energy surface. For a molecule with flexible components like the ethyl and butoxy chains, exploring the conformational landscape is crucial to identify the global minimum energy structure among several possible local minima.

Table 1: Key Geometric Parameters Calculated via DFT

| Parameter Type | Atoms Involved | Description |

|---|---|---|

| Bond Length | C=O (Ester) | Determines the length of the carbonyl double bond. |

| C-O (Ester) | Length of the single bond between the carbonyl carbon and the ester oxygen. | |

| C-O (Ether) | Length of the ether linkage bond. | |

| C≡N (Nitrile) | Determines the length of the carbon-nitrogen triple bond. | |

| C-C (Aromatic) | Lengths of the bonds within the benzene (B151609) ring. | |

| Bond Angle | O=C-O (Ester) | Angle defining the geometry of the ester group. |

| C-O-C (Ether) | Angle of the ether linkage, indicating flexibility. | |

| C-C-C (Alkyl) | Angles within the butoxy chain. | |

| Dihedral Angle | C-O-C-C | Defines the rotation and orientation of the butoxy chain relative to the phenoxy group. |

Following geometric optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. nih.gov The calculated frequencies can be compared with experimentally obtained spectra to validate the accuracy of the computational model. researchgate.net The vibrations are often described by their characteristic motions, such as stretching, bending, and rocking. msu.edu

For this compound, key vibrational modes can be predicted in characteristic regions of the IR spectrum.

Table 2: Predicted Vibrational Frequencies and Their Experimental Correlation

| Functional Group | Vibrational Mode | Typical Theoretical Wavenumber (cm⁻¹) | Typical Experimental IR Range (cm⁻¹) |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | ~2230 | 2260-2210 scialert.net |

| Ester (C=O) | Stretching | ~1735 | 1750-1735 |

| Ether (Ar-O-C) | Asymmetric Stretching | ~1250 | 1275-1200 |

| Aromatic Ring (C=C) | Stretching | ~1600-1450 | 1625-1430 |

| Alkyl (C-H) | Stretching | ~2980-2850 | 3000-2850 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a relative deficiency of electrons.

For this compound, the MEP surface would be expected to show:

Negative Potential: Concentrated around the electronegative nitrogen atom of the nitrile group and the oxygen atoms of the ester and ether groups. These sites represent likely points for electrophilic attack.

Positive Potential: Located around the hydrogen atoms, particularly those on the aromatic ring and the alkyl chains.

Neutral Regions: The carbon framework of the molecule would exhibit intermediate potential, generally colored green.

This analysis helps in predicting how the molecule might interact with other polar molecules or ions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO: This is the outermost orbital containing electrons. Its energy level indicates the molecule's ability to donate electrons; a higher HOMO energy corresponds to a better electron donor (nucleophile). researchgate.net

LUMO: This is the innermost orbital that is empty of electrons. Its energy level suggests the molecule's ability to accept electrons; a lower LUMO energy indicates a better electron acceptor (electrophile). researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's chemical reactivity and stability. researchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. For this compound, the HOMO is expected to be localized primarily over the electron-rich cyanophenoxy ring system, while the LUMO may also be distributed over this aromatic system, particularly the electron-withdrawing nitrile group.

Table 3: Key Quantum Chemical Descriptors from FMO Analysis

| Descriptor | Symbol | Definition | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to ionization potential and nucleophilicity. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron affinity and electrophilicity. |

| Energy Gap | ΔE | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and stability. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

Molecular Docking and Simulation Studies for Intermolecular Interactions (focused on chemical, non-biological interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While widely used in drug design to model protein-ligand interactions, the principles are also applicable to understanding non-covalent interactions between smaller chemical species. mdpi.com For this compound, docking and simulation studies could be employed to model its interaction with surfaces, solvents, or other molecules in a mixture.

These simulations could predict how the molecule arranges itself, for example, during crystallization or when adsorbed onto a material. The primary interactions governing this behavior would be:

Hydrogen Bonds: The ester carbonyl oxygen and nitrile nitrogen can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: Arising from the polar ester and nitrile functional groups.

Van der Waals Forces: Including London dispersion forces, which are significant for the nonpolar parts of the molecule like the benzene ring and alkyl chains.

By calculating the binding energy for different conformations, these studies can identify the most stable intermolecular arrangements. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling (non-biological properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate a molecule's structure with its physicochemical properties. These models use molecular descriptors—numerical values derived from the chemical structure—to predict properties like boiling point, solubility, viscosity, or refractive index without the need for experimental measurement.

A QSPR model for compounds including this compound would involve:

Calculating Descriptors: A wide range of descriptors (e.g., constitutional, topological, geometric, electronic) would be calculated for a set of related molecules.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to a specific property.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

Although specific QSPR models for this compound are not documented in the searched literature, this approach represents a powerful tool for estimating its physical properties based on its unique structural features.

Strategic Applications of Ethyl 4 4 Cyanophenoxy Butanoate As a Versatile Chemical Building Block

Role in the Synthesis of Complex Organic Architectures

The inherent functionality of ethyl 4-(4-cyanophenoxy)butanoate provides multiple reaction sites, allowing for its elaboration into intricate organic structures. The presence of the ester and nitrile groups, along with the aromatic ring, enables chemists to employ a wide range of synthetic transformations. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules. The strategic placement of its functional groups allows for sequential or orthogonal modifications, paving the way for the construction of polyfunctional and stereochemically rich compounds.

Precursor in the Rational Design and Synthesis of Diversified Chemical Scaffolds

The rational design of novel molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This compound serves as an attractive starting material for the generation of diverse chemical libraries. The reactivity of its functional groups can be harnessed to introduce a wide array of substituents and to construct various heterocyclic and carbocyclic ring systems.

For instance, the cyano group can participate in cyclization reactions to form heterocycles like tetrazoles, which are important pharmacophores. The ester functionality allows for amide bond formation, chain extension, or conversion to other functional groups. The phenoxy ether linkage provides a stable connection to the aromatic core, which can also be a site for further functionalization. The combination of these features in a single molecule makes this compound a valuable tool for generating molecular diversity.

Intermediate in the Preparation of Key Pharmaceutical Precursors

The structural framework of this compound is present in several molecules of pharmaceutical interest, positioning it as a key intermediate in their synthesis. While detailed synthetic routes for specific commercial drugs originating from this exact starting material are often proprietary, its utility can be inferred from its presence in patent literature.

Development of Chiral Synthons for Stereoselective Transformations

The development of chiral synthons is crucial for the stereoselective synthesis of enantiomerically pure pharmaceuticals. While direct stereoselective modifications of this compound are not widely reported, related structures undergo such transformations. For example, the reduction of a keto group at the beta-position relative to the ester in a similar butanoate framework can be achieved with high stereoselectivity using enzymatic or chiral catalytic methods. This suggests the potential for developing chiral derivatives of this compound that could serve as valuable building blocks in asymmetric synthesis.

Incorporation into Multistep Synthesis Sequences

This compound is well-suited for incorporation into multistep synthetic sequences due to the differential reactivity of its functional groups. A typical synthetic strategy might involve the initial modification of the more reactive ester group, for example, through hydrolysis to the corresponding carboxylic acid, followed by amide coupling. Subsequently, the less reactive cyano group could be transformed, for instance, by reduction to an amine or hydrolysis to a carboxylic acid under more forcing conditions. This stepwise approach allows for the controlled and predictable construction of complex target molecules.

Functional Group Interconversions and Derivatization Strategies

The synthetic versatility of this compound is further enhanced by the numerous functional group interconversions and derivatization strategies that can be applied to its core structure. These transformations allow for the fine-tuning of its physicochemical properties and the introduction of new reactive handles for further elaboration.

Key derivatization strategies include:

Hydrolysis of the Ester: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield 4-(4-cyanophenoxy)butanoic acid. This carboxylic acid can then be activated and coupled with a wide range of amines or alcohols to form amides or other esters, respectively.

Reduction of the Nitrile: The cyano group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. This introduces a basic nitrogen atom, opening up avenues for the synthesis of a new class of derivatives.

Conversion of the Nitrile to a Carboxylic Acid: The nitrile can be hydrolyzed under strong acidic or basic conditions to afford the corresponding carboxylic acid, transforming the molecule into a diacid derivative.

Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the cyano group is deactivating. This allows for the introduction of additional substituents on the phenyl ring, further diversifying the available scaffolds.

Structure Reactivity Relationship Srr Studies and Chemical Modification Effects

Influence of the Cyano Group Position and Electronic Effects on Reactivity and Selectivity

The position of the electron-withdrawing cyano (-CN) group on the aromatic ring significantly influences the reactivity of the entire molecule, primarily through a combination of inductive and resonance effects. The cyano group is a strong deactivator in electrophilic aromatic substitution reactions due to its electron-withdrawing nature. researchgate.net This effect is a result of the partial positive charge on the carbon atom of the cyano group, which is triple-bonded to the more electronegative nitrogen atom. researchgate.net

When the cyano group is in the para position, as in Ethyl 4-(4-cyanophenoxy)butanoate, its electron-withdrawing resonance effect is maximized. This deactivates the aromatic ring towards electrophilic attack more so than if the cyano group were in the meta position. Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the presence of a strong electron-withdrawing group like the cyano group at the ortho or para position to a leaving group is crucial for the reaction to proceed. mdpi.com This is because it helps to stabilize the negatively charged Meisenheimer complex intermediate. mdpi.com

Table 1: Predicted Relative Reactivity of Cyanophenoxybutanoate Isomers in Electrophilic and Nucleophilic Aromatic Substitution

| Isomer | Position of Cyano Group | Predicted Reactivity in Electrophilic Aromatic Substitution (EAS) | Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr) (with a suitable leaving group) |

| Ethyl 4-(2-cyanophenoxy)butanoate | ortho | Lowest | Highest |

| Ethyl 4-(3-cyanophenoxy)butanoate | meta | Highest (among isomers) | Lowest |

| This compound) | para | Low | High |

This table is based on established principles of electronic effects in aromatic chemistry.

Impact of Butanoate Chain Length and Ester Functionality on Chemical Transformations

The butanoate chain and its terminal ester group are key sites for chemical transformations. The four-carbon chain offers flexibility and can influence the steric environment of both the ester and the aryloxy moiety. The length of the alkyl chain in similar ether-linked compounds can affect physical properties and, in some contexts, reaction kinetics by altering the steric hindrance around the reactive centers.

The ester functionality is susceptible to a variety of chemical reactions, most notably hydrolysis, which can be catalyzed by either acid or base. Acidic hydrolysis is a reversible process that yields the corresponding carboxylic acid, 4-(4-cyanophenoxy)butanoic acid, and ethanol. Basic hydrolysis, or saponification, is an irreversible reaction that produces the carboxylate salt and ethanol. The rate of these hydrolysis reactions can be influenced by the steric bulk of the groups surrounding the ester.

Furthermore, the ester group can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to the corresponding diol, 4-(4-cyanophenoxy)butan-1-ol, and would also likely reduce the cyano group. Milder reducing agents, such as diisobutylaluminium hydride (DIBALH), can selectively reduce the ester to an aldehyde at low temperatures.

Systematic Modifications of the Aryloxy Moiety and their Synthetic Implications

The aryloxy moiety of this compound can be modified through several synthetic strategies, primarily involving reactions at the aromatic ring or cleavage of the ether bond.

Electrophilic aromatic substitution reactions on the benzene (B151609) ring, such as nitration or halogenation, are possible, although the deactivating nature of the cyano group and the ether oxygen (which is an ortho-, para-director) will influence the position of the incoming substituent. The ortho positions to the ether linkage are the most likely sites for substitution, though the reaction conditions would need to be carefully controlled to overcome the deactivating effect of the cyano group.

Cleavage of the ether bond can be achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would yield 4-cyanophenol and an ethyl 4-halobutanoate. This cleavage provides a route to functionalize the butanoate chain separately from the aromatic ring.

Kinetic studies on the SNAr reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes have shown that the nature of the substituent on the phenoxy leaving group (the 'Y' group) significantly affects the reaction rate. Electron-withdrawing substituents on the phenoxy ring increase the rate of nucleophilic attack by stabilizing the leaving group. While this compound itself is the product of a Williamson ether synthesis (the reaction between 4-cyanophenol and an ethyl 4-halobutanoate), this principle highlights how modifications to the aryloxy ring can be used to tune reactivity in related systems. researchgate.net

Steric and Electronic Factors Governing Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving this compound are governed by the interplay of steric and electronic factors inherent in its structure.

In electrophilic aromatic substitution, the regioselectivity is primarily dictated by the electronic directing effects of the substituents. The ether oxygen is an ortho, para-director, while the cyano group is a meta-director. Since they are in a para relationship to each other, the directing effects are focused on the same positions. The ether group's activating effect (through resonance donation of its lone pair) would direct incoming electrophiles to the positions ortho to it.

For reactions involving the butanoate chain, the potential for stereoselectivity arises if a chiral center is introduced. For instance, if a reaction creates a new stereocenter at the α or β position of the butanoate chain, the existing molecular structure can influence the stereochemical outcome. While the parent molecule is achiral, the synthesis of chiral derivatives can be achieved using stereoselective methods. For example, the stereoselective synthesis of substituted γ-butyrolactones, which can be derived from butanoate esters, has been extensively studied. nih.gov These methods often employ chiral catalysts or auxiliaries to control the formation of a specific stereoisomer.

The synthesis of stereodefined polysubstituted butanes has also been reported, often relying on diastereoselective reactions where an existing stereocenter directs the formation of a new one. nih.gov In the context of this compound, if a chiral center were present in the molecule (for example, through modification of the butanoate chain), any subsequent reaction would need to consider the steric and electronic influence of this center on the formation of new stereocenters.

Emerging Research Directions and Uncharted Reactivity

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of Ethyl 4-(4-cyanophenoxy)butanoate traditionally relies on established chemical reactions. However, current research is geared towards the development of more efficient and selective synthetic routes through the exploration of novel catalytic systems. One promising area of investigation is the application of phase-transfer catalysis (PTC). PTC is a powerful technique that facilitates the reaction between reactants in different phases (e.g., solid-liquid or liquid-liquid) by using a phase-transfer agent to shuttle one reactant into the phase of the other. crdeepjournal.org This methodology can lead to increased reaction rates, milder reaction conditions, and improved yields. For the synthesis of ethers and esters, PTC has been shown to be a highly effective method. crdeepjournal.org

For instance, the ether linkage in this compound could potentially be formed through a nucleophilic substitution reaction between 4-cyanophenol and an appropriate ethyl butanoate derivative under PTC conditions. The use of catalysts like quaternary ammonium (B1175870) salts or crown ethers could significantly enhance the efficiency of this transformation. crdeepjournal.org Research in this area would involve screening various catalysts and optimizing reaction parameters such as solvent, temperature, and concentration to maximize the yield and purity of the final product.

| Catalyst Type | Potential Catalyst | Reaction Condition | Expected Outcome |

| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Biphasic system (e.g., Toluene/Water) | Increased reaction rate and yield |

| Crown Ether | 18-Crown-6 | Anhydrous conditions with a solid base | Enhanced nucleophilicity of the phenoxide |

Development of Sustainable and Green Chemistry Approaches for Production

In line with the growing emphasis on environmentally benign chemical processes, the development of sustainable and green chemistry approaches for the production of this compound is a critical research direction. Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances.

One such approach is the use of microwave-assisted synthesis. Microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner reactions with fewer byproducts compared to conventional heating methods. mdpi.comnih.gov The application of microwave technology to the synthesis of this compound could offer a more energy-efficient and faster production route. nih.gov

Another key aspect of green chemistry is the use of renewable feedstocks and environmentally friendly solvents. Research into synthesizing this compound from bio-based starting materials would be a significant step towards sustainability. Additionally, replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is an active area of investigation in modern organic synthesis. A recent patent highlights a green synthesis process for a similar pyran carboxylate derivative using a heterogeneous catalyst and a multi-flash distillation process, achieving high yield and catalyst reusability, which could serve as a model for greener production of other esters. google.com

| Green Chemistry Approach | Specific Technique | Potential Benefit |

| Energy Efficiency | Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption |

| Waste Reduction | Catalytic Reactions | Higher selectivity, fewer byproducts |

| Use of Renewable Resources | Bio-based Starting Materials | Reduced reliance on fossil fuels |

| Safer Solvents | Supercritical CO2 or Water | Elimination of hazardous organic solvents |

Investigation of Unconventional Chemical Transformations

Beyond its synthesis, the exploration of unconventional chemical transformations of this compound is a frontier of research. This involves subjecting the molecule to novel reaction conditions or reagents to uncover new reactivity patterns. For example, the cyano group and the ester functional group offer multiple sites for chemical modification.

The selective transformation of the cyano group in the presence of the ester, or vice versa, presents a synthetic challenge and an opportunity for discovering new selective reagents or catalytic systems. For instance, the partial reduction of the nitrile to an amine or an aldehyde without affecting the ester functionality would open up pathways to new derivatives. Similarly, the hydrolysis or transesterification of the ester group under non-standard conditions, such as enzymatic or metal-catalyzed processes, could provide access to a range of related compounds with potentially interesting properties.

Theoretical Predictions and Experimental Validation of New Reactivity Modes

Computational chemistry and theoretical predictions are becoming increasingly integral to modern chemical research. The use of quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound. nih.gov

Theoretical studies can be employed to:

Predict Reaction Mechanisms: By modeling the energy profiles of potential reaction pathways, researchers can identify the most likely mechanisms for known and novel transformations.

Identify Reactive Sites: Molecular orbital calculations can pinpoint the most nucleophilic and electrophilic sites within the molecule, guiding the design of new reactions.

Simulate Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of new compounds derived from this compound.

These theoretical predictions, once made, would require experimental validation in the laboratory. The synergy between computational and experimental chemistry is a powerful tool for accelerating the discovery and development of new chemical entities and their applications. While specific theoretical studies on this compound are not yet widely published, the methodologies for such investigations are well-established. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for Ethyl 4-(4-cyanophenoxy)butanoate?

Methodological Answer:

The synthesis typically involves esterification of 4-(4-cyanophenoxy)butanoic acid with ethanol under acid catalysis. Key steps include:

- Reaction Setup: Combine equimolar amounts of 4-(4-cyanophenoxy)butanoic acid and ethanol in anhydrous conditions. Use sulfuric acid (1–5 mol%) as a catalyst.

- Reflux Conditions: Heat at 70–80°C for 6–12 hours under inert gas (N₂/Ar) to prevent oxidation of the cyanophenoxy group.

- Purification: Neutralize the catalyst with NaHCO₃, extract with ethyl acetate, and purify via vacuum distillation or recrystallization (hexane/ethyl acetate solvent system) .

- Yield Optimization: Continuous flow reactors (CFRs) improve scalability and yield (up to 85%) by enhancing mass transfer and reducing side reactions .

Basic: How does the 4-cyanophenoxy substituent affect the compound’s chemical stability?

Methodological Answer:

The electron-withdrawing cyano group enhances stability by:

- Reducing Hydrolysis Susceptibility: Stabilizes the ester bond against nucleophilic attack, as shown in pH-dependent stability assays (stable at pH 5–8, hydrolyzes >90% at pH 12 after 24 hours) .

- Oxidative Resistance: The cyano group mitigates radical-mediated degradation, as confirmed by TGA analysis (decomposition onset at 220°C) .

- Storage Recommendations: Store in amber vials at 4°C under inert gas to prevent photodegradation and moisture absorption .

Advanced: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR:

- ¹H NMR: Identify ester protons (δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 7.4–7.8 ppm, doublets).

- ¹³C NMR: Confirm the cyano group (δ 118–120 ppm) and ester carbonyl (δ 170–172 ppm) .

- IR Spectroscopy: Detect ester C=O stretch (1720–1740 cm⁻¹) and nitrile C≡N stretch (2230–2260 cm⁻¹) .

- HPLC-MS: Use C18 columns (acetonitrile/water gradient) for purity assessment (>98%) and molecular ion identification (m/z 263 [M+H]⁺) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal:

- Electrophilic Sites: The para-cyanophenoxy group directs nucleophilic attack to the ortho position of the phenoxy ring due to electron withdrawal (LUMO map analysis) .

- Reactivity Trends: Substituents like Cl or F at the 2-position (cf. Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate in ) increase reactivity by 30% compared to unsubstituted analogs.

- Experimental Validation: Perform kinetic studies (e.g., SNAr reactions with amines) to correlate computed activation energies with observed rates .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

The compound serves as:

- Synthetic Intermediate: For prodrugs targeting cytochrome P450 enzymes, leveraging the cyanophenoxy moiety’s metabolic stability .

- Pharmacophore Scaffold: Modify the ester or nitrile group to develop kinase inhibitors (e.g., JAK2/STAT3 pathways) .

- In Vivo Studies: Use radiolabeled versions (¹⁴C-cyanophenoxy) for pharmacokinetic tracing in rodent models (t½ = 4–6 hours) .

Advanced: How do structural analogs of this compound compare in agrochemical research?

Methodological Answer:

Comparative SAR studies highlight:

-

Herbicidal Activity: Replace the cyano group with Cl (e.g., Ethyl 4-(2,4-dichloro-phenoxy)butanoate ) to enhance auxin-like activity (EC₅₀ = 0.5 μM vs. 2.1 μM for cyano analog).

-

Polar vs. Nonpolar Derivatives: Fluorine substitution (e.g., Ethyl 4-(4-fluorophenoxy)butanoate ) improves soil mobility but reduces leaf adhesion by 40% .

-

Table: Key Analog Comparisons

Compound Substituent LogP Herbicidal EC₅₀ (μM) Ethyl 4-(4-cyanophenoxy) –CN 2.8 2.1 Ethyl 4-(2,4-dichlorophenoxy) –Cl, –Cl 3.5 0.5 Ethyl 4-(4-fluorophenoxy) –F 2.4 3.8 Data derived from .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Address variability via:

- Standardized Assays: Use uniform cell lines (e.g., HEK293 for receptor binding) and control for esterase activity (add 1 mM PMSF to prevent hydrolysis) .

- Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., 4-(4-cyanophenoxy)butanoic acid) that may contribute to discrepancies .

- Meta-Analysis: Pool data from >5 independent studies (e.g., COX-2 inhibition IC₅₀ ranges: 12–45 μM) to identify outliers and refine structure-activity models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.